(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PF-06649298 involves the preparation of dicarboxylate derivatives. The specific synthetic routes and reaction conditions are detailed in various research articles. Typically, the synthesis involves the use of hydroxysuccinic acid as a starting material, followed by a series of chemical reactions to introduce the necessary functional groups .
Industrial Production Methods
While specific industrial production methods for PF-06649298 are not extensively documented, the compound’s synthesis likely follows standard pharmaceutical manufacturing protocols. These protocols ensure the compound’s purity and efficacy for research and potential therapeutic use .
化学反応の分析
Types of Reactions
PF-06649298 primarily undergoes inhibition reactions with the sodium-coupled citrate transporter. The compound interacts with the transporter in a state-dependent manner, meaning its inhibitory potency is influenced by the ambient citrate concentration .
Common Reagents and Conditions
The common reagents used in the synthesis of PF-06649298 include hydroxysuccinic acid and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major product formed from the synthesis of PF-06649298 is the hydroxysuccinic acid derivative itself, which exhibits inhibitory activity against the sodium-coupled citrate transporter .
科学的研究の応用
PF-06649298 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
PF-06649298 exerts its effects by inhibiting the sodium-coupled citrate transporter (SLC13A5). This transporter is responsible for the uptake of circulating citrate into cells, where it plays a key role in regulating glycolysis and lipid synthesis . PF-06649298 acts as an allosteric, state-dependent inhibitor, meaning its inhibitory potency is influenced by the ambient citrate concentration . The compound binds to the transporter and modulates its activity, thereby reducing citrate uptake and altering cellular metabolism .
類似化合物との比較
PF-06649298 is often compared with other inhibitors of the sodium-coupled citrate transporter, such as PF-06761281 and BI01383298 . These compounds share similar mechanisms of action but differ in their potency and specificity:
特性
分子式 |
C16H22O5 |
---|---|
分子量 |
294.34 g/mol |
IUPAC名 |
(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C16H22O5/c1-15(2,3)12-6-4-11(5-7-12)8-9-16(21,14(19)20)10-13(17)18/h4-7,21H,8-10H2,1-3H3,(H,17,18)(H,19,20)/t16-/m0/s1 |
InChIキー |
QNFWRHKLBLSSPB-INIZCTEOSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)CC[C@](CC(=O)O)(C(=O)O)O |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。